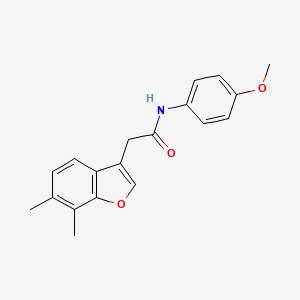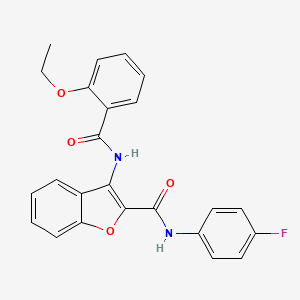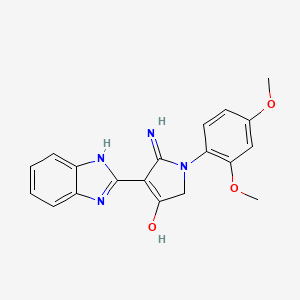![molecular formula C26H31ClN4O4 B11418938 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid](/img/structure/B11418938.png)
1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The piperazine ring is introduced by reacting the pyridazinone intermediate with 1-(2-methoxyphenyl)piperazine under basic conditions.
- Example: Using potassium carbonate as a base in a solvent like dimethylformamide (DMF).
Attachment of the Adamantane Group:
- The adamantane-2-carboxylic acid is coupled with the pyridazinone-piperazine intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques like recrystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid typically involves multiple steps:
-
Formation of the Pyridazinone Core:
- The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
- Example: Reacting 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-4-hydrazinyl-6-oxo-6H-pyridazin-1-yl.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of nitro intermediates yields amine derivatives.
- Substitution of the chlorine atom yields various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with various biological macromolecules.
Medicine:
- Potential applications in drug development, particularly for targeting specific receptors or enzymes.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors, altering their activity.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Pathways: Modulating signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-{5-Chloro-4-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-{5-Chloro-4-[4-(2-methyl-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid may confer unique electronic and steric properties, affecting its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C26H31ClN4O4 |
|---|---|
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
1-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C26H31ClN4O4/c1-35-21-5-3-2-4-19(21)29-6-8-30(9-7-29)20-15-28-31(24(32)23(20)27)26-13-16-10-17(14-26)12-18(11-16)22(26)25(33)34/h2-5,15-18,22H,6-14H2,1H3,(H,33,34) |
InChI-Schlüssel |
SJUBZRRWKODFGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418861.png)
![7-(2,5-dimethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418863.png)
![1-(3-chlorophenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418875.png)
![2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide](/img/structure/B11418878.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418888.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide](/img/structure/B11418894.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11418910.png)



![11-acetyl-4-(5-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11418931.png)


